N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound with a complex structure that includes both an aminophenyl group and a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-aminobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.
Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under specific pH conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide: This compound has a phenoxyacetohydrazide moiety instead of a hydroxybenzohydrazide moiety, which may result in different chemical and biological properties.
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide: The presence of dimethyl groups in the phenoxy moiety can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-5-4-6-12(16)9-11)17-18-15(20)13-7-2-3-8-14(13)19/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOFZZXMFLSJL-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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